1-(3-Bromophenyl)propan-1-amine

Description

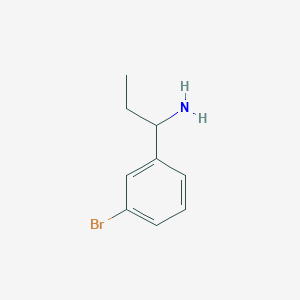

1-(3-Bromophenyl)propan-1-amine is a primary amine featuring a bromine atom at the meta position of the phenyl ring and a three-carbon aliphatic chain terminating in an amine group. Its molecular formula is C₉H₁₂BrN, with a molecular weight of 214.10 g/mol (estimated from analogs in ). Its hydrochloride salt (CAS: 623143-34-0) has a molecular weight of 250.56 g/mol and is stored under ambient conditions .

Properties

IUPAC Name |

1-(3-bromophenyl)propan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrN/c1-2-9(11)7-4-3-5-8(10)6-7/h3-6,9H,2,11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDAOMTRNTRIGOV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC(=CC=C1)Br)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BrN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Bromophenyl)propan-1-amine can be synthesized through several methods. One common approach involves the bromination of phenylpropanamine. The reaction typically uses bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Bromophenyl)propan-1-amine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions. Common reagents include sodium azide, potassium cyanide, and amines.

Oxidation Reactions: The amine group can be oxidized to form corresponding imines or nitriles using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction Reactions: The compound can be reduced to form the corresponding amine derivatives using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions:

Substitution: Sodium azide in dimethylformamide (DMF) at elevated temperatures.

Oxidation: Potassium permanganate in aqueous solution under reflux conditions.

Reduction: Lithium aluminum hydride in anhydrous ether at room temperature.

Major Products Formed:

Substitution: Formation of azides, nitriles, or secondary amines.

Oxidation: Formation of imines or nitriles.

Reduction: Formation of primary or secondary amines.

Scientific Research Applications

1-(3-Bromophenyl)propan-1-amine has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a precursor for the development of new therapeutic agents targeting various diseases.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3-Bromophenyl)propan-1-amine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine atom can enhance the compound’s binding affinity and selectivity towards its molecular targets, influencing various biochemical pathways.

Comparison with Similar Compounds

Positional Isomers: 1-(4-Bromophenyl)propan-1-amine

The para-bromo isomer, 1-(4-bromophenyl)propan-1-amine , shares the same molecular formula but differs in bromine placement. Key distinctions include:

- Market Trends : Industrial production of the para isomer is well-documented, with a projected increase in global supply from 2020–2025 .

- Applications : While both isomers serve as intermediates, the para isomer is more prevalent in agrochemical synthesis due to its favorable regioselectivity .

Table 1: Comparison of Bromophenylpropan-1-amine Isomers

Halogen-Substituted Analogs

Chlorophenyl Derivatives

- (R)-1-(3-Chlorophenyl)-2,2-dimethylpropan-1-amine (): Incorporates chlorine and a branched aliphatic chain. The chlorine atom (smaller atomic radius than bromine) reduces steric bulk, while the dimethyl group increases lipophilicity (higher LogP).

- (S)-1-(4-Chlorophenyl)propan-1-amine hydrochloride (): The chlorine substituent and hydrochloride salt enhance water solubility compared to brominated analogs, favoring pharmacokinetic applications.

Fluorophenyl Derivatives

- 1-(3-Bromo-5-fluorophenyl)-2-methylpropan-2-amine (): Combines bromine and fluorine on the aromatic ring. Its molecular weight (246.12 g/mol) and branched structure may improve blood-brain barrier penetration .

Table 2: Halogen-Substituted Analog Comparison

Structural Variants: Cyclopropane and Piperidine Derivatives

- 1-(3-Bromophenyl)cyclopropanamine (): Replaces the propan-1-amine chain with a cyclopropane ring. Molecular weight: 212.1 g/mol .

- 3-(Piperidin-1-yl)propan-1-amine (): Features a piperidine ring, introducing a tertiary amine. This modification increases basicity (pKa ~10–11) compared to the primary amine in the target compound (pKa ~9–10) .

Table 3: Structural Variants and Properties

Fluorinated and Trifluoroethyl Analogs

- 1-(3-Bromophenyl)-2,2,2-trifluoroethylamine (C₈H₇BrF₃N; ): The trifluoroethyl group drastically lowers the amine’s pKa (~6–7), increasing lipophilicity and metabolic resistance. This makes it suitable for CNS-targeting drugs .

Biological Activity

1-(3-Bromophenyl)propan-1-amine, also known as 3-(3-bromophenyl)propan-1-amine, is an organic compound with notable biological activity. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications and interactions with biological systems. This article aims to provide a comprehensive overview of the biological activities associated with this compound, supported by data tables, research findings, and case studies.

Molecular Formula: C9H12BrN

Molar Mass: 230.1 g/mol

Structure: The compound features a bromophenyl group attached to a propan-1-amine backbone, which contributes to its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The bromine atom enhances the compound's hydrophobicity, allowing it to penetrate cell membranes more easily and modulate cellular processes.

Key Mechanisms:

- Ligand Binding: The amine group can form hydrogen bonds with biomolecules, while the bromophenyl moiety engages in hydrophobic interactions, influencing enzyme activity and receptor functions.

- Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles, potentially altering the compound's biological profile.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties against various pathogens. A study evaluated its efficacy against gram-positive and gram-negative bacteria, demonstrating significant antibacterial activity.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Anticancer Potential

The compound has also been investigated for its anticancer effects. In vitro studies have shown that it can induce apoptosis in cancer cell lines, such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15 |

| HeLa | 20 |

Case Studies

-

Study on Antimicrobial Efficacy

- A recent study published in the Journal of Antimicrobial Chemotherapy evaluated the antimicrobial efficacy of this compound. The results indicated that the compound significantly inhibited bacterial growth, particularly against Staphylococcus aureus, suggesting its potential as a therapeutic agent in treating bacterial infections.

-

Investigation of Anticancer Properties

- A thesis from the University of Bath explored the anticancer properties of various amines, including this compound. The findings revealed that this compound could effectively induce cell cycle arrest and apoptosis in cancer cells through the activation of caspase pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.